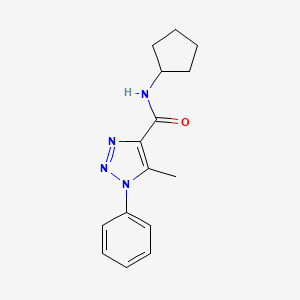

N-cyclopentyl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

N-cyclopentyl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a phenyl group at the 1-position, a methyl substituent at the 5-position, and a cyclopentyl amide moiety. This scaffold is part of the broader 1,2,3-triazole-4-carboxamide family, which has garnered attention in medicinal chemistry due to its versatility in targeting diverse biological pathways, including antiproliferative, antimicrobial, and enzyme-inhibitory activities .

The 5-methyl group on the triazole ring could influence electronic and steric properties, modulating interactions with biological targets.

Properties

IUPAC Name |

N-cyclopentyl-5-methyl-1-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-11-14(15(20)16-12-7-5-6-8-12)17-18-19(11)13-9-3-2-4-10-13/h2-4,9-10,12H,5-8H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUHNANZNUBBFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-cyclopentyl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multicomponent reaction. This method allows for the efficient production of triazole derivatives from readily available starting materials. The reaction conditions often include the use of arylazides, dicetene, and appropriate amines . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

N-cyclopentyl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that triazole derivatives, including N-cyclopentyl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, exhibit significant anticancer properties. Research has shown that compounds in this class can interact with proteins involved in cancer pathways.

Case Study:

A study investigated the binding interactions of triazole derivatives with human serum albumin and immunoglobulin G (IgG). The findings suggested that these compounds could modulate the kallikrein-kinin signaling pathway, which is crucial in cancer progression. The triazole exhibited antiproliferative effects on HeLa cervical cancer cells, indicating potential use as a therapeutic agent in oncology .

Protein Binding Studies

The interaction of N-cyclopentyl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide with high-abundant blood proteins was analyzed using spectroscopic techniques. The results demonstrated strong binding affinity to human serum albumin and IgG, suggesting its potential as a drug candidate for targeted delivery systems .

Synthesis of Triazole Derivatives

The compound serves as a precursor for synthesizing various triazole-based pharmaceuticals. Its structural framework allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Synthesis Example:

Using the Corey-Chaykovsky reaction, triazole derivatives can be synthesized from aldehydes and ketones, which are then functionalized to produce compounds with desired biological activities .

Mechanism of Action

The mechanism of action of N-cyclopentyl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. This binding is facilitated by the nitrogen atoms in the triazole ring, which form hydrogen bonds and other interactions with the enzyme’s active site .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The 1,2,3-triazole-4-carboxamide core allows extensive structural diversification. Key analogs and their substituent-driven differences are summarized below:

Pharmacological and Antiproliferative Activity

Triazole-4-carboxamides exhibit diverse mechanisms of action:

- Anticancer Activity: The analog 5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-... showed selective activity against CNS cancer SNB-75 cells (Growth Percentage, GP = -27.30%) . 5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxamides demonstrated c-Met kinase inhibition, with 3–5-fold higher potency than foretinib in multiple cancer cell lines . Target Compound Potential: The cyclopentyl group may confer unique pharmacokinetics, balancing lipophilicity and metabolic stability for in vivo efficacy.

- Antimicrobial and Enzyme Inhibition: 5-Amino-1-(carbamoylmethyl)-... derivatives inhibit the bacterial SOS response by targeting LexA autoproteolysis . Carboxyamidotriazole, a clinical candidate, acts as a calcium channel modulator and showed efficacy against chronic myelocytic leukemia .

Biological Activity

N-cyclopentyl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H18N4O

- Molecular Weight : 270.33 g/mol

- CAS Number : 924841-10-1

Triazole derivatives like N-cyclopentyl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide often exhibit a range of biological activities due to their ability to interact with various biological targets. The mechanism of action typically involves:

- Inhibition of Enzymatic Activity : Many triazoles inhibit enzymes critical for cancer cell proliferation.

- Induction of Apoptosis : They can trigger programmed cell death in cancer cells by activating apoptotic pathways.

- Cell Cycle Arrest : These compounds may halt the cell cycle at specific phases, preventing further division and growth.

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-cyclopentyl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide. In vitro evaluations against various cancer cell lines demonstrate significant cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.65 | Induces apoptosis via caspase activation |

| U937 (Leukemia) | 0.78 | Cell cycle arrest at G1 phase |

| HCT116 (Colon) | 0.19 | Inhibits proliferation and induces apoptosis |

These findings suggest that the compound exhibits potent anticancer activity comparable to established chemotherapeutics.

Case Studies

- Study on MCF-7 Cells : A study conducted on MCF-7 breast cancer cells revealed that N-cyclopentyl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide significantly increased the expression of p53 and activated caspase pathways, leading to enhanced apoptosis rates ( ).

- Combination Therapy Research : In another investigation, this compound was tested in combination with other chemotherapeutic agents. The results indicated synergistic effects that improved overall efficacy against resistant cancer cell lines ( ).

- Mechanistic Insights : Molecular docking studies suggested that N-cyclopentyl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide interacts effectively with target proteins involved in cancer progression, providing insights into its potential as a lead compound for drug development ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.